2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by the presence of a bromophenyl group attached to a methylidene isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the bromophenyl group and the methylidene isoindolone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
632330-08-6 |
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Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C16H12BrNO/c1-11-13-7-3-4-8-14(13)16(19)18(11)10-12-6-2-5-9-15(12)17/h2-9H,1,10H2 |
InChI Key |
AORCSTNDDFKYHH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3Br |
Origin of Product |
United States |
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